LBG30300

mGlu2 agonist functional selectivity receptor pharmacology

Research Problem: Non-selective mGlu2/3 agonists confound experimental outcomes by introducing mixed receptor activation, obscuring mGlu2-specific roles in neurobiological models. Solution: LBG30300 delivers unequivocal mGlu2 target engagement. - Picomolar potency (EC50 0.6 nM) enables ultra-low working concentrations, minimizing off-target or cytotoxic effects in cell-based assays and primary neurons. - Exceptional >620-fold selectivity window over mGlu3 ensures observed responses are attributable solely to mGlu2 activation, not mixed mGlu2/3 effects. - Direct CNS penetration simplifies in vivo pharmacokinetics, eliminating variables associated with prodrug metabolism.

Molecular Formula C8H11NO6
Molecular Weight 217.18 g/mol
Cat. No. B12372411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLBG30300
Molecular FormulaC8H11NO6
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC(C1C(C1C(=O)O)C(C(=O)O)N)C(=O)O
InChIInChI=1S/C8H11NO6/c9-6(8(14)15)4-2(1-3(10)11)5(4)7(12)13/h2,4-6H,1,9H2,(H,10,11)(H,12,13)(H,14,15)/t2-,4-,5-,6-/m0/s1
InChIKeyPQFJICGWSAKMIG-RARCZQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LBG30300: A Conformationally Restricted Glutamate Analog


(1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid, also known as LBG30300, is a densely functionalized, conformationally restricted analogue of the neurotransmitter glutamate [1]. It is characterized by its stereocontrolled synthesis from a commercially available optically active epoxide, resulting in a highly pure compound for research applications [1]. Its primary biological activity is as a subtype-selective agonist for the metabotropic glutamate receptor 2 (mGlu2), a key modulator of excitatory neurotransmission in the central nervous system (CNS) [1].

Workflow CNS mGlu2 signaling and pathway studies
Selection Conformationally restricted glutamate analog with stereocontrolled synthesis
Context Supports high-purity selective mGlu2 activation in native tissue models

Risks of Substituting with Generic mGlu2/3 Agonists


While several mGlu2/3 receptor agonists exist, simple substitution with a generic compound can significantly compromise experimental outcomes. The target compound, LBG30300, exhibits a unique profile of picomolar potency and exceptional selectivity for the mGlu2 subtype over mGlu3 and other mGlu receptors, a level of discrimination not achieved by broader spectrum group II agonists like LY354740 or LY379268 [1]. Using a less selective alternative introduces confounding activity at other receptor subtypes, thereby obscuring the specific role of mGlu2 in neurobiological models and invalidating target-specific studies [1].

Attribute
LBG30300 (Selective mGlu2)
Generic mGlu2/3 Agonists (e.g., LY354740, LY379268)
Selectivity
Supports selective mGlu2 pathway activation over mGlu3
Mixed mGlu2/3 activation may introduce confounding signals
CNS Use
Confirmed native CNS exposure without prodrug requirement
Often requires prodrug strategy, adding pharmacokinetic variables

Quantitative Evidence vs. Close Analogs


Picomolar mGlu2 Potency vs. Standard Agonists

LBG30300 is a picomolar agonist at the mGlu2 receptor. Its EC50 of 0.6 nM represents a significant increase in potency compared to established research tools LY354740 and LY379268 [1] [2].

mGlu2 Potency
Reported
EC50 0.6 nM
Supports low-concentration assay design to reduce off-target risk
8.5-fold more potent vs. LY354740 (5.1 nM), 4.5-fold vs. LY379268 (2.69 nM)
mGlu2 agonist functional selectivity receptor pharmacology

Unprecedented mGlu2 Selectivity over mGlu3

LBG30300 demonstrates exceptional selectivity for the mGlu2 receptor over the closely related mGlu3 subtype. This contrasts sharply with other potent group II agonists like LY354740 and LY379268, which also potently activate mGlu3 [1] [2] [3].

Selectivity Ratio
Reported
mGlu2/mGlu3 >620-fold
Enables isolated mGlu2 pathway response interpretation without mGlu3 interference
vs. LY354740 (~4.8-fold) and LY379268 (~1.7-fold)
receptor selectivity mGlu3 subtype discrimination

CNS Exposure Confirmed by In Vivo Bioavailability

LBG30300 is capable of crossing the blood-brain barrier (BBB), a critical attribute for a CNS-active compound. Its CNS exposure has been directly confirmed by bioavailability studies in mice following intravenous administration [1].

CNS Penetration
Reported
Confirmed in mice (IV)
Supports direct in vivo CNS studies, avoiding prodrug metabolism variables
LY354740 often depends on prodrug (LY544344) for systemic studies
brain penetration in vivo pharmacology CNS drug discovery

Structural Basis for mGlu2 Selectivity

An in silico docking study revealed a unique binding mode for LBG30300 within the mGlu2 orthosteric pocket that explains its high selectivity [1]. The predicted pose involves a specific interaction with Arg271, which is enabled by the ligand-induced flipping of Tyr144. This interaction is hypothesized to be sterically hindered by Asp146 in the mGlu3 receptor, providing a molecular rationale for the observed subtype selectivity [1].

Binding Mode
Context-dependent
Predicted Arg271/Tyr144 interaction
Provides structural rationale for target engagement differentiation
In silico docking study; data to verify
structural biology molecular pharmacology receptor activation mechanism

Validated Research Applications for LBG30300


Isolating mGlu2 Function in Native Tissues and In Vivo

LBG30300 is the optimal tool for experiments aiming to dissect the specific role of mGlu2 receptors in complex biological systems where mGlu3 is also expressed. The >620-fold selectivity window over mGlu3 (versus 1.7-fold for LY379268) ensures that observed physiological or behavioral responses can be attributed with high confidence to mGlu2 activation, not a mixed mGlu2/3 effect [1]. This is crucial for target validation studies in neuroscience and CNS drug discovery programs [1].

Low-Concentration Screening to Minimize Off-Target Effects

The picomolar potency of LBG30300 (EC50 0.6 nM) allows for the use of extremely low concentrations in cell-based assays, which are orders of magnitude lower than those required for other mGlu2 agonists like LY354740 (EC50 5.1 nM) [1] [2]. This is a critical advantage in high-content screening campaigns or when using primary neurons, as it significantly reduces the risk of off-target or cytotoxic effects, leading to cleaner and more interpretable datasets [1].

Studying CNS Effects Without Prodrug Complexity

For researchers conducting acute in vivo studies (e.g., via intravenous or intracerebroventricular administration), LBG30300 offers a direct path to achieving CNS exposure [1]. This contrasts with LY354740, which has low oral bioavailability and often requires the use of a prodrug (e.g., LY544344) to achieve effective brain concentrations in systemic studies [2]. The direct CNS penetration of the native LBG30300 molecule simplifies pharmacokinetic interpretation and eliminates variables associated with prodrug metabolism [1].

SAR Studies and Rational Drug Design for mGlu2

The unique binding mode of LBG30300, involving a key salt bridge with Arg271 and a ligand-induced conformational change in Tyr144, provides a valuable template for rational drug design [1]. This structure-based hypothesis offers a clear framework for medicinal chemists aiming to further improve mGlu2 selectivity or develop novel mGlu2 PAMs or NAMs by leveraging these critical interactions within the orthosteric binding pocket [1].

Application
Selection Property
Validation Focus
Isolate mGlu2 function in native tissues and in vivo
High subtype selectivity context
Pathway-specific response attribution without mGlu3 interference
Low-concentration screening to minimize off-target effects
Reported EC50 potency context
Assay window and margin in primary neuron screens
Studying CNS effects without prodrug complexity
Confirmed native brain penetration
Direct CNS exposure validation without prodrug metabolism
mGlu2 structure-based drug design
Unique predicted binding mode
Rational design template leveraging Arg271/Tyr144 pocket

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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